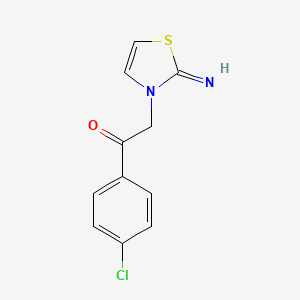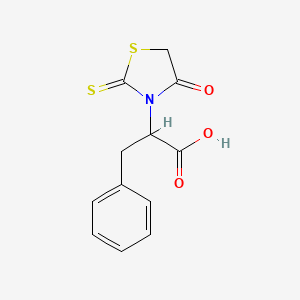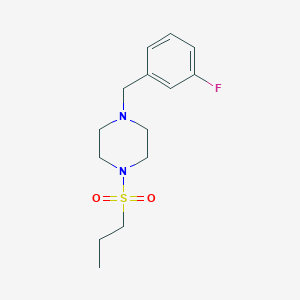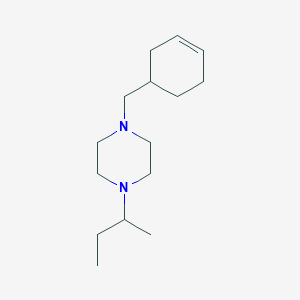![molecular formula C19H27F3N2 B10884491 1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane](/img/structure/B10884491.png)
1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a benzyl moiety, a piperidine ring, and an azepane ring
準備方法
The synthesis of 1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane typically involves multiple steps, including the formation of the piperidine and azepane rings, followed by the introduction of the trifluoromethylbenzyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the piperidine and azepane rings through cyclization reactions.
Substitution Reactions: Introduction of the trifluoromethylbenzyl group via nucleophilic substitution reactions.
Catalytic Hydrogenation: Use of catalytic hydrogenation to reduce intermediate compounds to the desired product.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.
化学反応の分析
1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.
科学的研究の応用
1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including interactions with various biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
作用機序
The mechanism of action of 1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine and azepane rings contribute to its overall stability and bioavailability.
類似化合物との比較
1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane can be compared with other similar compounds, such as:
1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}piperidine: Similar structure but with a piperidine ring instead of an azepane ring.
1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}morpholine:
1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}pyrrolidine: Features a pyrrolidine ring, which may affect its biological activity and stability.
The uniqueness of this compound lies in its combination of the trifluoromethylbenzyl group with the piperidine and azepane rings, providing a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.
特性
分子式 |
C19H27F3N2 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
1-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C19H27F3N2/c20-19(21,22)18-8-4-3-7-16(18)15-23-13-9-17(10-14-23)24-11-5-1-2-6-12-24/h3-4,7-8,17H,1-2,5-6,9-15H2 |
InChIキー |
YMRQKKZQDMOHPP-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-Bromobenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10884423.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884432.png)
![4-(3-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid](/img/structure/B10884440.png)



![1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]-](/img/structure/B10884471.png)



![2-(4-Chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10884498.png)


![4-[(4-chlorophenyl)carbonyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884511.png)
